N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its multifunctional groups. Its structure incorporates elements such as a benzo[d]thiazole ring, an azetidine moiety, a sulfonamide linkage, and an acetamide group. These functionalities make the compound interesting for various scientific research applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been associated with various targets depending on the specific substituents on the thiazole ring .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . The substituents at different positions on the thiazole ring can alter the orientation
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes and proteins . Specific interactions of this compound with biomolecules need to be investigated further.
Cellular Effects
Thiazole derivatives have shown diverse effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide involves multi-step organic reactions. Generally, the process begins with the formation of the benzo[d]thiazole ring, followed by the introduction of the azetidine group through nucleophilic substitution reactions. The sulfonamide and acetamide groups are then introduced using appropriate sulfonylation and acetylation reactions.
Industrial Production Methods
For industrial production, optimized catalytic processes and batch reactors are often used. These methods focus on maximizing yield and purity while minimizing by-products. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to form sulfone derivatives.
Reduction: : Reductive conditions can convert certain functional groups to amines or alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the compound's functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperature and pH to ensure specificity and yield.
Major Products
Major products from these reactions depend on the functional groups targeted. Oxidation often results in sulfone derivatives, while reduction can yield amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide has diverse applications in:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: : Utilized in the development of new materials with specific physical and chemical properties.
Comparison with Similar Compounds
Similar compounds include:
N-(4-(3-oxazetidin-1-yl)sulfonylphenyl)acetamide
N-(4-(3-azetidin-1-yl)sulfonylphenyl)acetamide: Compared to these compounds, N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is unique due to the presence of the 4-methylbenzo[d]thiazol moiety, which enhances its bioactivity and specificity.
This distinctive combination of functional groups and its resultant properties makes this compound a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-12-4-3-5-17-18(12)21-19(27-17)26-15-10-22(11-15)28(24,25)16-8-6-14(7-9-16)20-13(2)23/h3-9,15H,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGCWCJCTGHDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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